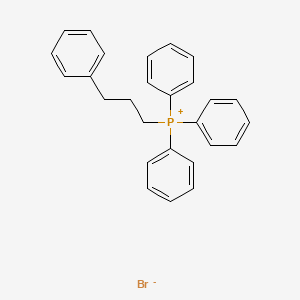

3-phenylpropyl triphenylphosphonium bromide

Description

BenchChem offers high-quality 3-phenylpropyl triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenylpropyl triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(3-phenylpropyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUZOJFXAPSSJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996351 | |

| Record name | Triphenyl(3-phenylpropyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7484-37-9 | |

| Record name | Phosphonium, triphenyl(3-phenylpropyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7484-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7484-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(3-phenylpropyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl(3-phenylpropyl)phosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL(3-PHENYLPROPYL)PHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC255AD6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenylpropyl Triphenylphosphonium Bromide: Synthesis, Characterization, and Application in Wittig Olefination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-phenylpropyl triphenylphosphonium bromide, a key reagent in organic synthesis. The document details its physicochemical properties, provides a robust, step-by-step protocol for its synthesis and purification, and offers an in-depth exploration of its application in the Wittig reaction for the formation of carbon-carbon double bonds. This guide is intended to serve as a practical resource for researchers in academia and industry, offering field-proven insights and methodologies to ensure successful and reproducible outcomes. All procedural details are accompanied by explanations of the underlying chemical principles, and key claims are substantiated with citations to authoritative literature.

Introduction: The Significance of Phosphonium Salts in Modern Synthesis

Phosphonium salts are a class of organophosphorus compounds that have become indispensable tools in the arsenal of the synthetic organic chemist. Their most prominent role is as precursors to phosphorus ylides, the reactive intermediates in the Nobel Prize-winning Wittig reaction. The structure of the phosphonium salt dictates the nature of the resulting ylide and, consequently, the stereochemical and electronic properties of the alkene product.

3-Phenylpropyl triphenylphosphonium bromide (CAS No. 7484-37-9) is a versatile phosphonium salt that allows for the introduction of a 3-phenylpropylidene moiety onto a carbonyl group.[1][2][3] This is particularly valuable in the synthesis of complex molecules, including natural products and pharmacologically active compounds, where the precise installation of specific alkylidene groups is crucial. This guide will provide a thorough examination of this reagent, from its fundamental properties to its practical application.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use and for ensuring the safety and reproducibility of experimental work.

Physicochemical Properties

The key physicochemical properties of 3-phenylpropyl triphenylphosphonium bromide are summarized in the table below. This data has been compiled from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 7484-37-9 | [1][2][3] |

| Molecular Formula | C₂₇H₂₆BrP | [1][3] |

| Molecular Weight | 461.37 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Storage | Room temperature, under nitrogen | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphine and the phenylpropyl moieties, as well as the aliphatic protons of the propyl chain. The protons on the carbon adjacent to the phosphorus atom will be deshielded and will likely appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic and aliphatic carbons. The carbon directly bonded to the phosphorus atom will exhibit coupling (J-coupling), resulting in a doublet.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as vibrations associated with the P-Ph bonds.

Synthesis of 3-Phenylpropyl Triphenylphosphonium Bromide: A Validated Protocol

The synthesis of phosphonium salts is typically achieved through the quaternization of a phosphine with an alkyl halide.[4] The following protocol is a robust and reliable method for the preparation of 3-phenylpropyl triphenylphosphonium bromide from commercially available starting materials. This procedure is based on well-established methods for the synthesis of similar phosphonium salts.[5]

Reaction Scheme

Caption: Synthesis of 3-phenylpropyl triphenylphosphonium bromide.

Experimental Protocol

Materials:

-

Triphenylphosphine (1.0 eq)

-

3-Phenylpropyl bromide (1.05 eq)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert gas (Nitrogen or Argon) supply

-

Buchner funnel and filter flask

Procedure:

-

Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with triphenylphosphine and anhydrous toluene.

-

Heating and Addition: Heat the stirred solution to reflux. Slowly add 3-phenylpropyl bromide to the refluxing solution.

-

Reaction: Maintain the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate indicates product formation.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified 3-phenylpropyl triphenylphosphonium bromide under vacuum to obtain a white crystalline solid.

Causality and Self-Validation: The use of anhydrous conditions is crucial to prevent the hydrolysis of the reagents and product. The reflux temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate. The choice of toluene as a solvent is based on its ability to dissolve the reactants at elevated temperatures and its relatively high boiling point. Diethyl ether is used for washing as the product is insoluble in it, while the starting materials have some solubility, allowing for effective purification. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Application in the Wittig Reaction: A Step-by-Step Workflow

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][6] The reaction proceeds via the formation of a phosphorus ylide, which then reacts with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide.

General Mechanism of the Wittig Reaction

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 1,4-Diphenyl-1-butene

This protocol details the reaction of the ylide derived from 3-phenylpropyl triphenylphosphonium bromide with benzaldehyde to synthesize 1,4-diphenyl-1-butene.

Materials:

-

3-Phenylpropyl triphenylphosphonium bromide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer

-

Inert gas (Nitrogen or Argon) supply

-

Syringes

-

Separatory funnel

Procedure:

-

Ylide Generation:

-

To a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, add 3-phenylpropyl triphenylphosphonium bromide and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

Slowly add a solution of benzaldehyde in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 1,4-diphenyl-1-butene.

-

Causality and Self-Validation: The use of a strong, non-nucleophilic base like n-BuLi is essential for the efficient deprotonation of the phosphonium salt to form the ylide. The reaction is performed at low temperatures to control the reactivity of the organolithium reagent and to favor the kinetic product. The aqueous work-up serves to quench any remaining reactive species and to separate the organic product from inorganic byproducts. The final purification by column chromatography is necessary to remove the triphenylphosphine oxide byproduct, which is often a major impurity in Wittig reactions. The structure of the final product should be confirmed by spectroscopic methods (NMR, Mass Spectrometry).

Conclusion

3-Phenylpropyl triphenylphosphonium bromide is a valuable and versatile reagent for the synthesis of alkenes via the Wittig reaction. This guide has provided a comprehensive overview of its properties, a detailed and validated protocol for its synthesis, and a practical workflow for its application in olefination reactions. By understanding the principles behind each step and adhering to the outlined procedures, researchers can confidently and successfully utilize this important synthetic tool in their drug discovery and development endeavors.

References

-

PubChem. Triphenyl(3-phenylpropyl)phosphonium bromide. [Link]

-

GSRI. TRIPHENYL(3-PHENYLPROPYL)PHOSPHONIUM BROMIDE. [Link]

-

Lumen Learning. The Wittig reaction. [Link]

-

PrepChem. Synthesis of triphenylphosphonium bromide. [Link]

-

Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Semantic Scholar. [Link]

-

Karami, S., et al. (2019). Preparation and application of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as new efficient ionic liquid catalyst for synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives. Research on Chemical Intermediates. [Link]

-

Al-Masum, M. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

-

Organic Syntheses. vinyl triphenylphosphonium bromide. [Link]

-

University of Michigan. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

SpectraBase. (3-Bromopropyl)triphenylphosphonium bromide. [Link]

-

ChemSrc. (3-hydroxy-3-phenylpropyl)-triphenylphosphanium,bromide. [Link]

-

ResearchGate. Synthesis and transformations of triphenylpropargylphosphonium bromide. [Link]

-

Wikipedia. Wittig reaction. [Link]

- Google Patents. Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

-

Max-Planck-Gesellschaft. SUPPORTING INFORMATION. [Link]

-

ResearchGate. Triphenyl(propyl)phosphonium bromide. [Link]

-

Organic Reaction Mechanisms. Wittig Reaction - Common Conditions. [Link]

Sources

- 1. Triphenyl(3-phenylpropyl)phosphonium bromide | C27H26P+ | CID 500003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]

- 3. chemscene.com [chemscene.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-phenylpropyl triphenylphosphonium bromide: Synthesis, Properties, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 3-phenylpropyl triphenylphosphonium bromide. It delves into the compound's core physicochemical properties, provides a detailed and validated synthesis protocol, and explores its primary application as a Wittig reagent in modern organic synthesis, explaining the causality behind the experimental choices.

Core Compound Characteristics

3-phenylpropyl triphenylphosphonium bromide is a quaternary phosphonium salt. Structurally, it consists of a positively charged phosphorus atom bonded to three phenyl groups and a 3-phenylpropyl group. This cationic structure is balanced by a bromide anion. Its significance in synthetic chemistry primarily stems from its role as a stable, isolable precursor to a phosphonium ylide, a key intermediate in the Wittig olefination reaction.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-phenylpropyl triphenylphosphonium bromide are summarized below. Sourcing high-purity starting materials is critical for reproducible downstream applications; therefore, verifying these properties is a crucial first step in any synthetic workflow.

| Property | Value | Source(s) |

| CAS Number | 7484-37-9 | [1][2] |

| Molecular Formula | C₂₇H₂₆BrP | [2][3] |

| Molecular Weight | 461.38 g/mol | [2][3] |

| Melting Point | 208-212 °C | [2] |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DCM), sparingly soluble in nonpolar solvents. | N/A |

| InChI Key | RPUZOJFXAPSSJD-UHFFFAOYSA-M | [2] |

Synthesis of 3-phenylpropyl triphenylphosphonium bromide

The synthesis of phosphonium salts is a cornerstone reaction, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[4] The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a potent nucleophile, attacking an electrophilic carbon of an alkyl halide.

The choice of triphenylphosphine is deliberate; its three phenyl groups provide significant steric bulk, which prevents over-alkylation (formation of P(Alkyl)₂ species), and it is a commercially available, air-stable solid. The reaction's success hinges on using a primary alkyl halide, such as (3-bromopropyl)benzene, to ensure an efficient SN2 pathway with minimal competing elimination (E2) reactions.[5]

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, one-step synthesis from commercially available precursors.

Caption: Workflow for the SN2 synthesis of the target phosphonium salt.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system. The formation of a significant precipitate upon heating is a primary indicator of reaction success.

-

Reagent Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (26.2 g, 100 mmol, 1.0 equiv.).

-

Solvent Addition: Add 250 mL of anhydrous toluene. Stir the mixture under a nitrogen atmosphere until the triphenylphosphine is fully dissolved.

-

Causality Note: Toluene is chosen for its appropriate boiling point for reflux and its ability to dissolve the nonpolar starting materials while precipitating the highly polar phosphonium salt product, simplifying isolation.

-

-

Substrate Addition: Add (3-bromopropyl)benzene (19.9 g, 100 mmol, 1.0 equiv.) to the solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. A white precipitate should begin to form within 1-2 hours. Maintain reflux for 24 hours to ensure the reaction goes to completion.

-

Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour. Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with 100 mL of cold diethyl ether to remove any unreacted starting materials.

-

Causality Note: The product is insoluble in diethyl ether, while the starting materials are soluble. This wash is a critical purification step.

-

-

Drying: Dry the resulting white solid under high vacuum at 60 °C for 12 hours to yield 3-phenylpropyl triphenylphosphonium bromide. The expected yield is typically >90%.

Application in the Wittig Reaction

The paramount application of 3-phenylpropyl triphenylphosphonium bromide is as a precursor for the Wittig reaction, a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[4] A key advantage of this reaction is the unambiguous placement of the carbon-carbon double bond, a level of control not always achievable with elimination-based reactions.[4]

Generation of the Phosphonium Ylide

The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. The protons on this α-carbon are acidic due to the electron-withdrawing nature and stabilizing influence of the adjacent positively charged phosphorus.

A strong, non-nucleophilic base is required for this deprotonation. n-Butyllithium (n-BuLi) is a common choice, though others like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used.[6] The choice of base can influence the stereochemical outcome of the subsequent olefination.

Caption: The mechanistic pathway of the Wittig olefination reaction.

Experimental Protocol: Synthesis of (1,4-diphenylbut-1-ene)

This protocol details a model reaction between the ylide derived from 3-phenylpropyl triphenylphosphonium bromide and benzaldehyde.

-

Ylide Generation:

-

Suspend 3-phenylpropyl triphenylphosphonium bromide (4.61 g, 10 mmol, 1.0 equiv.) in 50 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under nitrogen at 0 °C (ice bath).

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol, 1.1 equiv.) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

In a separate flask, dissolve benzaldehyde (1.06 g, 10 mmol, 1.0 equiv.) in 10 mL of anhydrous THF.

-

Add the benzaldehyde solution dropwise to the ylide mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours. The disappearance of the color is an indicator of reaction completion.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

-

Purify the residue using flash column chromatography on silica gel (eluting with hexanes) to isolate the (1,4-diphenylbut-1-ene) product.

-

Safety and Handling

3-phenylpropyl triphenylphosphonium bromide is classified as an irritant. [7]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [7]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound is hygroscopic. [2]Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

3-phenylpropyl triphenylphosphonium bromide is a valuable and versatile reagent in organic synthesis. Its straightforward preparation via an SN2 reaction and its reliable performance as a Wittig reagent precursor make it an essential tool for the stereocontrolled synthesis of alkenes. Understanding the mechanistic principles behind its synthesis and application allows researchers to deploy it effectively in complex synthetic campaigns, from academic research to the development of novel pharmaceutical agents.

References

-

PubChem. Triphenyl(3-phenylpropyl)phosphonium bromide. National Center for Biotechnology Information. [Link]

-

Chemsrc. (3-hydroxy-3-phenylpropyl)-triphenylphosphanium,bromide. Chemsrc. [Link]

-

Organic Chemistry Portal. Wittig Reaction - Common Conditions. Organic-Chemistry.org. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

Lumen Learning. The Wittig reaction. Lumen Learning - Organic Chemistry II. [Link]

-

Master Organic Chemistry. Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

-

Study.com. Outline a synthesis of the given Wittig reagent from Ph3P and an alkyl halide. Study.com. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.at [fishersci.at]

- 3. (3-Phenylpropyl)triphenylphosphonium bromide, 97+% | Fisher Scientific [fishersci.ca]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Triphenyl(3-phenylpropyl)phosphonium bromide | C27H26P+ | CID 500003 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-phenylpropyl triphenylphosphonium bromide

This guide provides an in-depth exploration of the synthesis of 3-phenylpropyl triphenylphosphonium bromide, a crucial precursor for various chemical transformations, most notably the Wittig reaction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed experimental protocol, and outlines methods for purification and characterization, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Significance of Phosphonium Salts

Phosphonium salts, such as 3-phenylpropyl triphenylphosphonium bromide, are a cornerstone of modern organic synthesis. Their primary utility lies in their role as precursors to phosphorus ylides, the key reagents in the Wittig reaction.[1][2][3] This Nobel Prize-winning reaction provides a reliable and versatile method for the synthesis of alkenes from aldehydes and ketones.[4] The structure of the phosphonium salt dictates the structure of the resulting alkene, making the synthesis of a diverse array of these salts a critical endeavor for synthetic chemists. 3-phenylpropyl triphenylphosphonium bromide, with its phenylpropyl moiety, allows for the introduction of this specific carbon chain into a target molecule, a common structural motif in pharmaceuticals and other functional organic materials.

Reaction Mechanism: A Classic SN2 Transformation

The synthesis of 3-phenylpropyl triphenylphosphonium bromide from 3-phenylpropyl bromide and triphenylphosphine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6] In this reaction, the phosphorus atom of triphenylphosphine acts as a potent nucleophile, owing to its lone pair of electrons.[6]

The reaction proceeds as follows:

-

Nucleophilic Attack: The electron-rich phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom attached to the bromine in 3-phenylpropyl bromide.

-

Transition State: A trigonal bipyramidal transition state is formed where the phosphorus-carbon bond is forming concurrently with the carbon-bromine bond breaking.

-

Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the stable, crystalline 3-phenylpropyl triphenylphosphonium bromide salt.[6]

The reaction is typically carried out in a non-polar solvent to facilitate the precipitation of the ionic phosphonium salt product.[6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-phenylpropyl triphenylphosphonium bromide.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| 3-Phenylpropyl bromide | C₉H₁₁Br | 199.09 | 10.0 g (50.2 mmol) | Starting material. |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 14.5 g (55.3 mmol) | Nucleophile. |

| Toluene | C₇H₈ | 92.14 | 200 mL | Anhydrous, as solvent. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | For washing the product. |

| Round-bottom flask | - | - | 500 mL | - |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer and stir bar | - | - | - | - |

| Heating mantle | - | - | - | - |

| Büchner funnel and filter paper | - | - | - | - |

| Vacuum flask | - | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (14.5 g, 55.3 mmol).

-

Solvent Addition: Add 200 mL of anhydrous toluene to the flask. Stir the mixture until the triphenylphosphine is completely dissolved.

-

Addition of Alkyl Halide: Add 3-phenylpropyl bromide (10.0 g, 50.2 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring. The reaction is typically heated for 12-24 hours.[7][8] The formation of a white precipitate indicates the progress of the reaction.

-

Cooling and Isolation: After the reflux period, cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

-

Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified 3-phenylpropyl triphenylphosphonium bromide in a vacuum oven to obtain the final product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-phenylpropyl triphenylphosphonium bromide.

Purification

For most applications, the 3-phenylpropyl triphenylphosphonium bromide synthesized by the above protocol is of sufficient purity. However, if higher purity is required, recrystallization can be performed. A common solvent system for the recrystallization of phosphonium salts is a mixture of a polar solvent in which the salt is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, hexane) to induce precipitation upon cooling.

Characterization

The identity and purity of the synthesized 3-phenylpropyl triphenylphosphonium bromide can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₇H₂₆BrP[9] |

| Molecular Weight | 461.37 g/mol [10] |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of the product.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl groups of the triphenylphosphine moiety (typically in the range of 7.5-8.0 ppm) and the protons of the 3-phenylpropyl chain. The protons on the carbon adjacent to the phosphorus atom will be split by the phosphorus nucleus, resulting in a characteristic doublet of triplets.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbon atom directly bonded to the phosphorus will exhibit a large coupling constant (¹JC-P).

-

³¹P NMR: The phosphorus NMR spectrum will show a single peak, confirming the presence of a single phosphorus environment. The chemical shift will be characteristic of a tetra-alkyl/arylphosphonium salt.

Mass Spectrometry (MS) can be used to confirm the molecular weight of the cation. The mass spectrum will show a prominent peak corresponding to the [M-Br]⁺ ion.

Conclusion

The synthesis of 3-phenylpropyl triphenylphosphonium bromide is a straightforward and high-yielding reaction that provides access to a valuable reagent for organic synthesis. By understanding the underlying SN2 mechanism and following a well-defined experimental protocol, researchers can reliably prepare this compound for use in the Wittig reaction and other chemical transformations. The analytical techniques outlined in this guide provide the necessary tools to ensure the quality and identity of the synthesized product, upholding the principles of scientific integrity and reproducibility.

References

-

Wikipedia. Wittig reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Master Organic Chemistry. The Wittig Reaction. [Link]

- Google Patents.

- Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Chemistry & Chemical Engineering, 22(1), 1-4.

-

J&K Scientific LLC. Wittig Reaction. [Link]

- Beletskaya, I. P., et al. (2009). Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Beilstein Journal of Organic Chemistry, 5, 14.

-

ChemTube3D. Wittig reaction (Phosphonium Ylid formation). [Link]

-

PrepChem.com. Synthesis of (3-bromopropyl)triphenylphosphonium bromide. [Link]

- Matteson, D. S., & Majumdar, D. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of organic chemistry, 75(23), 8145–8148.

-

Lumen Learning. The Wittig reaction. [Link]

-

YouTube. making phosphonium salts. [Link]

- Google Patents. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

-

Harvey Mudd College. Experiment 13 reactions of PPh3. [Link]

-

ResearchGate. Synthesis and transformations of triphenylpropargylphosphonium bromide. [Link]

-

Organic Syntheses Procedure. vinyl triphenylphosphonium bromide. [Link]

-

ResearchGate. ¹H NMR spectrum of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide. [Link]

-

ResearchGate. Synthesis of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br) as green, efficient, and reusable ionic liquid catalyst. [Link]

-

PrepChem.com. Synthesis of triphenylphosphonium bromide. [Link]

-

SpectraBase. (3-Benzyloxypropyl)triphenylphosphonium bromide. [Link]

-

PubChem. Triphenyl(3-phenylpropyl)phosphonium bromide. [Link]

Sources

- 1. Wittig reagents - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

- 9. (3-Phenylpropyl)triphenylphosphonium bromide | CymitQuimica [cymitquimica.com]

- 10. chemscene.com [chemscene.com]

A Technical Guide to the Synthesis of (3-Phenylpropyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of (3-phenylpropyl)triphenylphosphonium bromide, a crucial precursor for the Wittig reaction. The synthesis involves the reaction of triphenylphosphine with 3-phenylpropyl bromide. This document details the underlying nucleophilic substitution mechanism, provides a comprehensive, field-tested experimental protocol, and discusses the critical parameters that govern reaction success. Furthermore, it outlines the subsequent application of the synthesized phosphonium salt in olefination reactions, offering a complete workflow from starting materials to alkene synthesis. Safety protocols and characterization data are also included to ensure a reliable and safe experimental execution.

Introduction: Significance and Application

The synthesis of phosphonium salts is a foundational procedure in organic chemistry, primarily serving as the first step in the celebrated Wittig reaction.[1][2] This reaction offers a powerful and reliable method for converting aldehydes and ketones into alkenes with a high degree of regiochemical control, fixing the location of the new double bond.[2] The target molecule, (3-phenylpropyl)triphenylphosphonium bromide, is a versatile Wittig reagent precursor. Once deprotonated to form its corresponding ylide, it can react with various carbonyl compounds to synthesize a range of phenyl-substituted alkenes, which are valuable structures in medicinal chemistry and materials science.

The overall process can be conceptualized in two main stages:

-

Phosphonium Salt Formation: The nucleophilic attack of triphenylphosphine on 3-phenylpropyl bromide.

-

Wittig Reaction: Deprotonation of the phosphonium salt to form a phosphorus ylide, followed by reaction with a carbonyl compound to yield an alkene and triphenylphosphine oxide.[3][4] The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire sequence.[4]

Reaction Mechanism: An S_N2 Pathway

The formation of (3-phenylpropyl)triphenylphosphonium bromide proceeds via a classic bimolecular nucleophilic substitution (S_N2) reaction.[3][5][6]

-

Nucleophile: Triphenylphosphine (PPh₃) serves as the nucleophile.[7] The phosphorus atom possesses a lone pair of electrons and, due to its size, is highly polarizable, making it an excellent nucleophile for S_N2 reactions.[5] Though bulky, the trigonal pyramidal geometry of PPh₃ places the lone pair in an accessible position, opposite the three phenyl groups.[8]

-

Electrophile: 3-Phenylpropyl bromide is the electrophile. The carbon atom bonded to the bromine is electron-deficient (electrophilic) due to the electronegativity of the bromine atom, which acts as a good leaving group.

-

The S_N2 Step: The phosphorus atom of triphenylphosphine attacks the primary alkyl halide's electrophilic carbon, displacing the bromide ion in a single, concerted step.[3][6][7] This reaction is most efficient with primary halides like 3-phenylpropyl bromide; secondary halides react more sluggishly, and tertiary halides typically do not work due to steric hindrance.[3][7]

The resulting product is a stable, crystalline phosphonium salt.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of (3-phenylpropyl)triphenylphosphonium bromide. The synthesis is typically clean, high-yielding, and results in a solid product that can be easily isolated by filtration.[5]

Reagents and Materials

| Reagent/Material | Mol. Wt. ( g/mol ) | Quantity | Moles | Molar Eq. |

| 3-Phenylpropyl bromide | 199.09 | 10.0 g | 0.050 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 14.5 g | 0.055 | 1.1 |

| Toluene | 92.14 | 150 mL | - | - |

| Diethyl Ether (for washing) | 74.12 | ~100 mL | - | - |

Step-by-Step Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions with moisture.

-

Reagent Addition: Charge the flask with triphenylphosphine (14.5 g, 1.1 eq). Add 150 mL of dry toluene to dissolve the phosphine.

-

Initiate Reaction: While stirring, add 3-phenylpropyl bromide (10.0 g, 1.0 eq) to the solution at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) under a nitrogen atmosphere. The product will begin to precipitate as a white solid. Continue heating for 18-24 hours to ensure the reaction goes to completion.

-

Isolation: After the heating period, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold diethyl ether (~2 x 50 mL) to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the solid product under vacuum to yield (3-phenylpropyl)triphenylphosphonium bromide.

Causality Behind Experimental Choices

-

Solvent: Toluene is a common choice as it is a non-polar solvent that facilitates the S_N2 reaction and has a sufficiently high boiling point for reflux.[5] The phosphonium salt product is insoluble in toluene, causing it to precipitate out of the solution, which drives the reaction to completion according to Le Châtelier's principle.

-

Stoichiometry: A slight excess of triphenylphosphine (1.1 eq) is often used to ensure that the more valuable alkyl halide is fully consumed.

-

Inert Atmosphere: While not strictly necessary for all phosphonium salt syntheses, using a nitrogen atmosphere prevents the potential oxidation of triphenylphosphine at high temperatures.

-

Washing: Washing with a non-polar solvent like diethyl ether is crucial for removing non-polar impurities, particularly any excess triphenylphosphine, without dissolving the desired ionic product.

Workflow and Characterization

The overall process, from synthesis to application, follows a logical sequence.

Characterization of (3-Phenylpropyl)triphenylphosphonium bromide:

-

Appearance: White crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

¹H NMR: Expect characteristic signals for the phenyl groups on the phosphorus and the phenylpropyl chain. The protons alpha to the phosphorus atom will be deshielded and show coupling to the ³¹P nucleus.

-

³¹P NMR: A single peak in the phosphonium salt region (typically ~+20 to +30 ppm) confirms the formation of the product.

-

IR Spectroscopy: Look for characteristic C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule.

-

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

3-Phenylpropyl Bromide: This compound is an irritant to the eyes, skin, and respiratory system.[9][10][11] Avoid contact and inhalation.[10] It is incompatible with strong oxidizing agents.[10]

-

Triphenylphosphine: While relatively stable, it can be harmful if inhaled or ingested.

-

Toluene: Flammable liquid and vapor. It can cause skin, eye, and respiratory irritation. Chronic exposure can have more severe health effects.

-

(3-Phenylpropyl)triphenylphosphonium Bromide: The product should be handled with care as it is a skin, eye, and respiratory irritant.[12]

Conclusion

The synthesis of (3-phenylpropyl)triphenylphosphonium bromide is a robust and straightforward S_N2 reaction that provides a stable precursor for Wittig reagents.[5][6] By carefully controlling reaction conditions, particularly temperature and solvent choice, high yields of the pure product can be readily obtained. This guide provides the necessary mechanistic understanding and a detailed protocol to empower researchers to confidently synthesize this valuable chemical intermediate for applications in olefination and complex molecule synthesis.

References

- Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. (n.d.). Google.

-

Wittig reaction - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Semantic Scholar. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

making phosphonium salts. (2019, January 9). YouTube. Retrieved from [Link]

-

Wittig Reaction. (n.d.). NPTEL Archive. Retrieved from [Link]

- Process for the preparation of phosphonium salts. (n.d.). Google Patents.

-

Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Journal of Organic Chemistry, 86(14), 9838–9846. Retrieved from [Link]

-

3-Phenylpropyl bromide. (n.d.). ChemBK. Retrieved from [Link]

-

Why is triphenyl phosphine a good nucleophile but a poor base? (2018, October 22). Reddit. Retrieved from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Outline a synthesis of the given Wittig reagent from Ph3P and an alkyl halide. (n.d.). Study.com. Retrieved from [Link]

-

The Wittig reaction. (n.d.). Lumen Learning. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. orgosolver.com [orgosolver.com]

- 4. name-reaction.com [name-reaction.com]

- 5. m.youtube.com [m.youtube.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

Introduction: Understanding the Significance of a Wittig Reagent Precursor

An In-depth Technical Guide to the Solubility of 3-Phenylpropyl Triphenylphosphonium Bromide

3-Phenylpropyl triphenylphosphonium bromide (C₂₇H₂₆BrP) is a quaternary phosphonium salt that serves as a vital precursor in organic synthesis, most notably in the Wittig reaction.[1][2] This reaction is a cornerstone of synthetic chemistry, enabling the creation of carbon-carbon double bonds with high reliability and stereochemical control. The efficacy of the Wittig reaction—from the initial formation of the ylide to the final product yield—is intrinsically linked to the solubility of the parent phosphonium salt.[2]

This guide provides a detailed exploration of the solubility characteristics of 3-phenylpropyl triphenylphosphonium bromide. For researchers, drug development professionals, and synthetic chemists, a comprehensive understanding of its solubility profile is not merely academic; it is a critical parameter that dictates solvent selection, reaction kinetics, purification strategies, and ultimately, synthetic success. We will delve into the physicochemical properties of this salt, its behavior in a range of common laboratory solvents, and a validated protocol for empirical solubility determination.

Core Physicochemical Properties

The solubility of a compound is governed by its molecular structure and physical properties. As an organic salt, 3-phenylpropyl triphenylphosphonium bromide possesses both ionic and covalent character. The positively charged phosphorus center and the bromide counter-ion impart ionic characteristics, while the three phenyl rings on the phosphorus and the phenylpropyl chain constitute a large, nonpolar hydrocarbon framework.[3][4] This duality is central to its solubility behavior.

| Property | Value | Source |

| Chemical Name | (3-Phenylpropyl)triphenylphosphonium bromide | [5][6] |

| CAS Number | 7484-37-9 | [4][7][8] |

| Molecular Formula | C₂₇H₂₆BrP | [4][7][9] |

| Molecular Weight | 461.37 g/mol | [4][9] |

| Appearance | White to off-white solid/powder | Inferred from similar compounds |

| GHS Hazard | Skin Irritation (Category 2), Eye Irritation (Category 2) | [7][10] |

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The large organic structure of 3-phenylpropyl triphenylphosphonium bromide suggests that while it is a salt, its solubility will be significant in a range of organic solvents, particularly those with moderate to high polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Field Insights |

| Polar Protic | Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) | Sparingly Soluble to Soluble | The ionic nature of the P⁺Br⁻ group allows for interaction with protic solvents. However, the large, hydrophobic surface area from the phenyl groups limits high solubility in water. Solubility is expected to be higher in alcohols like methanol and ethanol, which can better solvate the organic portion.[11] A related compound, (3-bromopropyl)triphenylphosphonium bromide, is noted to be soluble in methanol.[12] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Soluble to Very Soluble | These solvents are highly effective at solvating both the cation and anion of organic salts without the competing hydrogen bonding network of water.[13] They are excellent choices for dissolving phosphonium salts to generate ylides for Wittig reactions.[1] |

| Halogenated | Dichloromethane (DCM, CH₂Cl₂), Chloroform (CHCl₃) | Soluble | These solvents offer a good balance of polarity to dissolve the salt while also being compatible with the organic nature of the molecule. DCM is a very common solvent for Wittig reactions.[14] The solubility of a similar phosphonium bromide in chloroform further supports this.[12] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Slightly Soluble to Insoluble | THF, being more polar than diethyl ether, may show slight solubility and is often used as a solvent for Wittig reactions, suggesting the salt is soluble enough to react. Diethyl ether is generally a poor solvent for salts and is more likely to be used as an anti-solvent to induce precipitation during purification.[15] |

| Nonpolar Aromatic | Toluene, Benzene | Slightly Soluble to Insoluble | The presence of aromatic rings in the solvent can interact favorably with the phenyl groups of the phosphonium salt via π-stacking, potentially leading to slight solubility. However, the low polarity makes them poor solvents for the ionic part of the molecule. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | These solvents lack the polarity to overcome the lattice energy of the salt. They are frequently used as anti-solvents to precipitate the phosphonium salt from more polar solutions, a key step in its purification after synthesis.[12] |

Experimental Protocol: Gravimetric Determination of Solubility

To move beyond prediction and obtain quantitative data, a robust experimental protocol is essential. The following method is based on the equilibrium concentration approach, a self-validating system for determining the solubility of a solid in a given solvent at a specific temperature.[16][17]

Safety Precautions

Before beginning, consult the Safety Data Sheet (SDS).[5][7][10] 3-Phenylpropyl triphenylphosphonium bromide is a skin and serious eye irritant.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7][18]

-

Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[18] Ensure eyewash stations and safety showers are accessible.[5][19]

Methodology

-

Preparation of a Saturated Solution:

-

Step 1.1: Add an excess amount of 3-phenylpropyl triphenylphosphonium bromide to a known volume (e.g., 5.00 mL) of the chosen solvent in a sealed vial equipped with a stir bar. "Excess" is critical to ensure that an equilibrium between the dissolved and undissolved solute is achieved.

-

Causality: Using an excess of the solid guarantees that the solution becomes saturated, which is the definition of the solubility limit under the given conditions.[16][17]

-

-

Equilibration:

-

Step 2.1: Place the sealed vial in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25 °C).

-

Step 2.2: Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

-

Causality: Solubility is a temperature-dependent equilibrium process.[11] Constant temperature and sufficient time are required for the rates of dissolution and precipitation to become equal, establishing a constant, maximum concentration of the solute.

-

-

Phase Separation:

-

Step 3.1: After equilibration, cease stirring and allow the excess solid to settle.

-

Step 3.2: To ensure complete removal of undissolved solid, centrifuge the vial at high speed. Alternatively, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

-

Causality: It is imperative that no solid particulates are carried over into the sample for analysis, as this would artificially inflate the measured concentration and lead to an erroneous solubility value.

-

-

Quantification:

-

Step 4.1: Accurately determine the mass of the clear, saturated solution collected in the pre-weighed vial.

-

Step 4.2: Gently evaporate the solvent under reduced pressure or in a vacuum oven at a mild temperature until a constant mass of the dry, dissolved solid is obtained.

-

Causality: This gravimetric approach directly measures the mass of solute that was dissolved in a known mass of the solution. This allows for a precise calculation of solubility in units such as g/100 g of solvent or mg/mL.

-

-

Calculation:

-

Step 5.1: Calculate the mass of the solvent by subtracting the final mass of the dry solid from the mass of the solution.

-

Step 5.2: Express the solubility in the desired units. For example: Solubility (g / 100 g solvent) = (Mass of dry solid / Mass of solvent) x 100

-

Workflow Visualization

Caption: Experimental workflow for determining compound solubility.

Conclusion: From Data to Application

The solubility of 3-phenylpropyl triphenylphosphonium bromide is not a static property but a complex interplay between its dual ionic and organic nature and the characteristics of the solvent. While it exhibits good solubility in polar aprotic and halogenated solvents, its solubility is limited in nonpolar media and water. This profile is advantageous for its primary application in the Wittig reaction, allowing it to be dissolved for ylide formation in solvents like DCM or THF, while the byproduct, triphenylphosphine oxide, can often be separated via precipitation by adding a nonpolar solvent like hexanes. The experimental protocol detailed herein provides a reliable framework for researchers to quantify this critical parameter, enabling informed solvent choices, optimized reaction conditions, and more efficient purification strategies in their synthetic endeavors.

References

-

Saleemi, A. N., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(7), 3476-3485. Retrieved from [Link]

-

Triphenyl(3-phenylpropyl)phosphonium bromide. (n.d.). PubChem. Retrieved from [Link]

-

Elts, E., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. Retrieved from [Link]

-

Macedo, E. A., et al. (2006). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 51(4), 1358-1364. Retrieved from [Link]

-

Saleemi, A. N., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(15), 4765-4776. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved from [Link]

-

(3-hydroxy-3-phenylpropyl)-triphenylphosphanium,bromide. (n.d.). Chemsrc. Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

-

Kiddle, J. J. (2001). Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Journal of the Chemical Society, Perkin Transactions 1, 17, 2043-2046. Retrieved from [Link]

- WO2005097812A1 - Phosphonium salts derivatives and their use as solubility controlling auxiliaries. (2005). Google Patents.

-

Krivoshein, A., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5869. Retrieved from [Link]

-

Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.). Canadian Digital Network. Retrieved from [Link]

-

Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Retrieved from [Link]

-

Demkowicz, S., et al. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 28(24), 8089. Retrieved from [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. Triphenyl(3-phenylpropyl)phosphonium bromide | C27H26P+ | CID 500003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-PHENYLPROPYL TRIPHENYLPHOSPHONIUM BROMIDE | VSNCHEM [vsnchem.com]

- 7. Page loading... [guidechem.com]

- 8. 3-PHENYLPROPYL TRIPHENYLPHOSPHONIUM BROMIDE | 7484-37-9 [chemicalbook.com]

- 9. (3-Phenylpropyl)triphenylphosphonium bromide | CymitQuimica [cymitquimica.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. seniorchem.com [seniorchem.com]

- 12. Buy (3-Bromopropyl)triphenylphosphonium bromide (EVT-325773) | 3607-17-8 [evitachem.com]

- 13. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

A Comprehensive Safety and Handling Guide for 3-Phenylpropyl Triphenylphosphonium Bromide

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-phenylpropyl triphenylphosphonium bromide (CAS No. 7484-37-9). As a frequently utilized phosphonium salt in synthetic chemistry, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing causal explanations for protocols to foster a self-validating system of safety in your laboratory.

Core Hazard Profile and Chemical Identity

3-Phenylpropyl triphenylphosphonium bromide is a white, crystalline, odorless solid.[1] Its primary hazards stem from its irritant properties and its sensitivity to atmospheric conditions. Understanding these characteristics is the foundation of safe handling.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and immediate overview of the chemical's potential hazards.[2]

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Source: European Chemicals Agency (ECHA), Thermo Fisher Scientific.[1][2]

The causality behind these classifications is direct physical irritation upon contact. The phosphonium salt can disrupt cell membranes, leading to localized inflammation on the skin, significant discomfort or damage to the delicate tissues of the eyes, and irritation of the mucosal linings of the respiratory tract if the dust is inhaled.[1][3][4]

Critical Physicochemical Properties

Beyond its irritant nature, two key properties dictate handling and storage protocols:

-

Hygroscopic: The compound readily absorbs moisture from the air.[1][5] This is not just a physical change; the absorbed water can impact the compound's reactivity and stability, potentially compromising experimental outcomes.

-

Air Sensitive: While less reactive than many organometallics, sensitivity to air implies that prolonged exposure can lead to degradation.[4]

Failure to control the atmosphere during storage and handling is a failure to validate the starting material of your experiment.

The Self-Validating Safety Workflow: From Receipt to Disposal

A robust safety protocol is a chronological workflow that begins the moment a chemical enters the laboratory and ends with its proper disposal.

Receiving and Storage Protocol

Proper storage is the first step in maintaining both safety and sample integrity.

Methodology:

-

Inspection: Upon receipt, visually inspect the container for any damage to the cap or seal.

-

Inert Atmosphere Storage: Immediately transfer the container to a desiccator or a glove box with an inert atmosphere (e.g., nitrogen or argon). This directly counteracts the hygroscopic and air-sensitive nature of the compound.[4][5]

-

Labeling: Ensure the container is clearly labeled with the compound name, date received, and any specific hazard warnings.

-

Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The storage area should be kept locked.[3][4][7]

Engineering Controls and Personal Protective Equipment (PPE)

Your primary defense against exposure is a combination of proper laboratory ventilation and appropriate PPE. These are non-negotiable.

| Control / PPE | Specification | Rationale |

| Engineering Control | Chemical Fume Hood | Essential for preventing the inhalation of airborne dust particles (respiratory irritant H335). |

| Eye Protection | Safety goggles with side-shields (conforming to EN 166 or NIOSH standards) | Protects against accidental splashes and airborne dust, preventing serious eye irritation (H319).[1][5][8] |

| Hand Protection | Nitrile or other suitable protective gloves | Prevents direct contact with the skin, mitigating the risk of skin irritation (H315).[1][8] |

| Skin/Body Protection | Long-sleeved lab coat | Provides a barrier against accidental spills and dust contamination on personal clothing.[1] |

Safe Handling and Experimental Protocol

All manipulations of solid 3-phenylpropyl triphenylphosphonium bromide must be performed within a certified chemical fume hood.

Methodology for Weighing and Dispensing:

-

Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface before and after use.

-

Don PPE: Put on all required PPE as detailed in the table above.

-

Minimize Dust: Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or beaker. Avoid pouring the solid, as this can generate significant airborne dust.

-

Work Efficiently: Do not leave the primary container open for extended periods. Once the desired amount is dispensed, securely close the container and wipe it down with a damp cloth to remove any external dust before returning it to the inert storage environment.

-

Post-Handling: After completing the task, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[3][4]

Spill Management and Decontamination

In the event of an accidental spill, a calm and structured response is critical. The following workflow illustrates the decision-making process.

Caption: Workflow for responding to an accidental spill.

Spill Cleanup Protocol (Small, Contained Spill):

-

Personal Precautions: Ensure adequate ventilation and wear all necessary PPE.[1]

-

Containment: Prevent the powder from spreading further.

-

Cleanup: Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[1][4] Do not use a dry brush, as this can aerosolize the dust. A wet paper towel can be used to gently wipe up the final residue.

-

Disposal: The collected material and any contaminated cleaning supplies are considered hazardous waste and must be disposed of accordingly.[1][3]

Waste Disposal Protocol

All waste containing this compound, whether it is excess reagent, contaminated materials, or reaction byproducts, is classified as hazardous waste.[1]

Methodology:

-

Segregation: Collect all 3-phenylpropyl triphenylphosphonium bromide waste in a dedicated, clearly labeled, and sealable hazardous waste container.

-

Labeling: The waste container label must include the full chemical name, associated hazards (Irritant), and the accumulation start date.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.[1][5]

Emergency Response Protocols

Immediate and correct first aid can significantly reduce the severity of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Remove the individual to fresh air immediately.[1][4] 2. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth).[1][7][8] 3. Seek medical attention if symptoms such as coughing or shortness of breath occur or persist.[1][4] |

| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] 2. Remove all contaminated clothing while rinsing.[7][9] 3. If skin irritation develops or persists, seek medical attention.[1][3] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete rinsing.[1][4][9] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[3][4] 3. Seek immediate medical attention.[1][4] |

| Ingestion | 1. Do NOT induce vomiting. 2. Clean the mouth with water and have the person drink plenty of water afterwards.[1][4] 3. Never give anything by mouth to an unconscious person.[8] 4. Seek medical attention if symptoms occur.[1][4] |

Fire Emergency:

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and hazardous combustion products, including carbon oxides, phosphorus oxides, and hydrogen bromide.[1][5]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][4][9]

Data Summary

Physicochemical Data

| Property | Value |

| CAS Number | 7484-37-9[1][2] |

| Molecular Formula | C₂₇H₂₆BrP[1][10] |

| Molecular Weight | 461.37 g/mol [10] |

| Appearance | White crystalline solid[1] |

| Odor | Odorless[1] |

Toxicological and Ecological Data

| Effect | Information |

| Acute Toxicity | The toxicological properties have not been fully investigated.[4][5] |

| Germ Cell Mutagenicity | No data available.[4] |

| Carcinogenicity | No data available; not listed as a carcinogen by major agencies.[4] |

| Ecological Hazards | Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] No specific data available for persistence, bioaccumulation, or mobility.[3][4] |

References

-

ChemSRC. (n.d.). Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1) Safety Data Sheets. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Carboxypropyl triphenylphosphonium bromide, 97%. [Link]

-

PubChem. (n.d.). Triphenyl(3-phenylpropyl)phosphonium bromide. National Center for Biotechnology Information. [Link]

-

3ASenrise. (2017). Material Safety Data Sheet - (2-Carboxyethyl)triphenylphosphonium bromide. [Link]

-

Loba Chemie. (n.d.). TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS. [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyltriphenylphosphonium bromide. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Triphenyl(3-phenylpropyl)phosphonium bromide | C27H26P+ | CID 500003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Handling and Storage of 3-Phenylpropyl Triphenylphosphonium Bromide

Introduction: Compound Profile and Significance

3-Phenylpropyl triphenylphosphonium bromide (CAS No. 7484-37-9) is a quaternary phosphonium salt that serves as a critical precursor in organic synthesis, most notably for the generation of phosphorus ylides for the Wittig reaction.[1] Its molecular structure, featuring a lipophilic triphenylphosphine head and a phenylpropyl tail, makes it a versatile reagent for introducing a C4-phenyl moiety into target molecules, a common objective in pharmaceutical and materials science research.

The efficacy and success of synthetic routes employing this reagent are fundamentally dependent on its purity and stability. Improper handling and storage can lead to reagent degradation, compromising reaction yields, introducing impurities, and invalidating experimental results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound with the scientific integrity and safety required for high-stakes research and development.

Hazard Assessment and Safety Profile

A thorough understanding of the hazard profile is the cornerstone of safe laboratory practice. 3-Phenylpropyl triphenylphosphonium bromide is classified with specific hazards that necessitate stringent control measures.[2]

| Identifier | Information | Source(s) |

| CAS Number | 7484-37-9 | [3][4] |

| Molecular Formula | C₂₇H₂₆BrP | [5] |

| Molecular Weight | 461.37 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [5] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| GHS Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |

Causality of Hazards:

-

Skin and Eye Irritation: As a salt, the compound can readily dissociate in the moisture present on skin or in the eyes, leading to localized irritation.[2][3] The bromide ion and the bulky, charged phosphonium cation can disrupt cellular membranes upon contact.

-

Respiratory Irritation: The compound is a fine crystalline solid.[5] Inhalation of airborne dust can cause mechanical and chemical irritation to the mucous membranes of the respiratory tract.[2]

Core Handling Protocols: From Receipt to Reaction

Adherence to meticulous handling protocols is non-negotiable. The primary chemical vulnerability of 3-phenylpropyl triphenylphosphonium bromide is its hygroscopicity.[5] Absorbed atmospheric moisture compromises the reagent's integrity and its performance in subsequent chemical reactions.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory PPE sequence before any handling operations commence.

Step-by-Step Protocol for Weighing and Transfer

This protocol is designed to minimize atmospheric exposure and prevent contamination.

-

Preparation: Designate a clean, dry weighing area within a certified chemical fume hood. Place a container of desiccant, such as Drierite, nearby to maintain a low-humidity microenvironment.

-

Inert Atmosphere (Recommended): For applications requiring the highest precision and reactivity (e.g., sensitive Wittig reactions), perform all transfers inside a glovebox under a nitrogen or argon atmosphere.

-

Equilibration: Allow the sealed reagent container to equilibrate to the ambient temperature of the fume hood for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Briefly open the container. Using a clean, dry spatula, quickly transfer the desired amount of the solid to a pre-tared, dry flask. Minimize the time the stock container is open.

-

Sealing: Immediately and securely reseal the stock container. Purge the headspace with an inert gas (nitrogen or argon) before final tightening if the container allows. Wrap the cap junction with Parafilm® as an extra barrier against moisture ingress.

-

Cleanup: Decontaminate the spatula and weighing area according to your institution's standard operating procedures.

Long-Term Storage and Stability Management